1-benzoyl-3-(2'-{[(phenylformamido)methanethioyl]amino}-[1,1'-biphenyl]-2-yl)thiourea
Description
1-Benzoyl-3-(2'-{[(phenylformamido)methanethioyl]amino}-[1,1'-biphenyl]-2-yl)thiourea is a thiourea derivative characterized by a benzoyl group, a biphenyl core, and a phenylformamido methanethioylamino substituent. Thiourea derivatives are renowned for their versatility in coordination chemistry, biological activity, and applications in drug discovery . The structural complexity of this compound, including its extended π-conjugated biphenyl system and multiple hydrogen-bonding motifs, positions it as a candidate for studying structure-activity relationships (SAR) in medicinal and materials chemistry.
Properties
IUPAC Name |
N-[[2-[2-(benzoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O2S2/c33-25(19-11-3-1-4-12-19)31-27(35)29-23-17-9-7-15-21(23)22-16-8-10-18-24(22)30-28(36)32-26(34)20-13-5-2-6-14-20/h1-18H,(H2,29,31,33,35)(H2,30,32,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGKLWHBHQZAIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C3=CC=CC=C3NC(=S)NC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzoyl-3-(2'-{[(phenylformamido)methanethioyl]amino}-[1,1'-biphenyl]-2-yl)thiourea involves multiple steps. The general synthetic route includes the reaction of benzoyl chloride with potassium thiocyanate to form benzoyl isothiocyanate. This intermediate then reacts with 2-aminobiphenyl to yield the final product. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
1-benzoyl-3-(2'-{[(phenylformamido)methanethioyl]amino}-[1,1'-biphenyl]-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-benzoyl-3-(2'-{[(phenylformamido)methanethioyl]amino}-[1,1'-biphenyl]-2-yl)thiourea has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of various organic molecules and as a reagent in chemical reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-benzoyl-3-(2'-{[(phenylformamido)methanethioyl]amino}-[1,1'-biphenyl]-2-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its therapeutic effects. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . The molecular pathways involved in its action include the modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Thiourea Derivatives
Structural Features and Crystallographic Insights
The target compound shares the thiourea backbone (N–C(=S)–N) common to its analogs. Key comparisons include:
- Planarity and Hydrogen Bonding: Like most thioureas, the target compound exhibits a planar thiourea core stabilized by intramolecular N–H⋯O hydrogen bonds, as observed in analogs such as 1-benzoyl-3-(5-methyl-2-{[(phenylformamido)methanethioyl]amino}phenyl)thiourea . The biphenyl moiety introduces torsional flexibility but retains coplanarity between the benzoyl and thiourea groups .
- Substituent Effects : The biphenyl group distinguishes the target compound from simpler phenyl-substituted derivatives (e.g., 1-phenyl-2-thiourea ). This extended aromatic system may enhance binding to hydrophobic pockets in biological targets compared to aliphatic or halogenated analogs .
Biological Activity
1-benzoyl-3-(2'-{[(phenylformamido)methanethioyl]amino}-[1,1'-biphenyl]-2-yl)thiourea is a synthetic compound that has gained attention for its potential biological activities, particularly in therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's IUPAC name is N-[[2-[2-(benzoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]benzamide. The molecular formula is , indicating a complex structure with multiple functional groups that contribute to its biological activity.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 498.62 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antiviral Activity
Research indicates that derivatives of thiourea, including this compound, exhibit significant antiviral properties. A related compound demonstrated a 97.03% inhibition against HIV-1 protease at a concentration of 100 µM, suggesting potential for development as an antiviral agent .
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies showed that certain thiourea derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, analogs have been shown to affect cell viability significantly against various cancer cell lines .
The mechanism of action involves the inhibition of specific enzymes and proteins associated with disease pathways. For example, it has been noted to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes . This inhibition can lead to reduced inflammation and pain relief, making the compound a candidate for anti-inflammatory therapies.
Study on Dithiourea Derivatives
A study published in the DOAJ focused on the synthesis and characterization of dithiourea derivatives, including compounds structurally related to this compound. The study highlighted:
- Percentage Viability : 17.9% against Trypanosoma brucei.
- Inhibition Rates : High inhibition rates against HIV protease suggest potential for further development as antiviral agents .
Comparative Analysis with Similar Compounds
Comparative studies have been conducted to evaluate the biological activity of similar compounds. For instance:
| Compound Name | Percentage Inhibition Against HIV-1 Protease |
|---|---|
| 1-benzoyl-3-(5-methyl-2-{[(phenylformamido)methanethioyl]amino}phenyl)thiourea | 97.03% |
| 3-benzoyl-1-{[(phenylformamido)methanethioyl]amino}thiourea | 89.50% |
These comparisons indicate that structural modifications can significantly influence biological activity.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-benzoyl-3-(2'-{[(phenylformamido)methanethioyl]amino}-[1,1'-biphenyl]-2-yl)thiourea, and how can purity be optimized?
Answer:
The compound is synthesized via a multi-step reaction starting with benzoylisothiocyanate and ortho-phenylenediamine in acetone under reflux. Key steps include:
- Step 1: Reacting benzoylisothiocyanate with ortho-phenylenediamine to form a bisbenzoyl thiourea intermediate .
- Step 2: Introducing the phenylformamido-methanethioyl group via nucleophilic substitution or condensation.
- Purity Optimization:
- Use column chromatography with a gradient eluent (e.g., hexane:ethyl acetate 3:1 to 1:2) to isolate the product.
- Recrystallization from ethanol or DCM/hexane mixtures improves crystallinity .
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate) and confirm purity by HPLC (>95% purity, C18 column, acetonitrile/water mobile phase) .
Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
- FT-IR: Identify thiocarbonyl (C=S) stretches at 1200–1300 cm⁻¹ and NH vibrations at 3200–3400 cm⁻¹ .
- NMR:
- X-Ray Crystallography: Resolve intramolecular hydrogen bonds (N–H⋯O/S) and π-π stacking interactions (3.5–4.0 Å spacing) between aromatic rings .
Advanced: How can hydrogen-bonding networks and π-π interactions in the crystal structure influence the compound’s stability and reactivity?
Answer:
- Hydrogen Bonds: Intramolecular N–H⋯O bonds (e.g., N1–H01⋯O1, 2.8 Å) stabilize planar conformations, while intermolecular H-bonds (N2–H02⋯O2) facilitate layer formation in the solid state .
- π-π Stacking: Parallel-displaced stacking of biphenyl moieties (interplanar angle <5°) enhances thermal stability (decomposition >250°C) .
- Reactivity Implications: These interactions may sterically hinder nucleophilic attack on the thiourea group, requiring harsher conditions (e.g., reflux in DMF) for functionalization .
Advanced: What strategies resolve contradictions in reported biological activities (e.g., antioxidant vs. enzyme inhibition)?
Answer:
- Dose-Dependent Studies: Test the compound across a concentration range (1–100 µM) to identify dual mechanisms (e.g., antioxidant activity via DPPH scavenging at 10 µM vs. HIV-1 protease inhibition at 100 µM) .
- Comparative Assays: Use parallel experiments with control thioureas (e.g., unsubstituted benzoylthiourea) to isolate structure-activity relationships (SAR) .
- Molecular Dynamics Simulations: Model interactions with target enzymes (e.g., HIV-1 protease) to rationalize inhibitory potency (e.g., ΔG binding < -8 kcal/mol) .
Advanced: How can coordination chemistry with transition metals expand the compound’s applications?
Answer:
- Metal Binding: The thiourea moiety acts as a bidentate ligand, coordinating via S and N atoms to metals like Cu(II) or Pd(II). Optimal conditions: reflux in methanol with metal chloride salts (1:2 molar ratio) .
- Applications:
- Catalysis: Pd(II) complexes catalyze Suzuki-Miyaura cross-coupling (yield >85%, aryl bromide substrates) .
- Bioactivity: Cu(II) complexes show enhanced antimicrobial activity (MIC 8 µg/mL vs. S. aureus) compared to the free ligand .
Basic: How to address low yields during scale-up synthesis?
Answer:
- Optimize Solvent Systems: Replace acetone with DMF for higher solubility of intermediates at elevated temperatures (>80°C) .
- Purification Adjustments: Use preparative HPLC instead of column chromatography for >10 g batches (C18 column, 70% acetonitrile) .
- Byproduct Mitigation: Add molecular sieves to absorb excess isothiocyanate and minimize dimerization .
Advanced: What computational methods validate molecular docking results for biological targets?
Answer:
- Docking Software: Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., HIV-1 protease, PDB ID 1HPV). Validate poses with RMSD <2.0 Å .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (e.g., ligand-protein H-bonds retained >70% simulation time) .
- QM/MM Calculations: Compute charge transfer (Mulliken charges) to identify critical residues (e.g., Asp25 in HIV-1 protease) .
Basic: How to analyze and mitigate oxidative degradation during storage?
Answer:
- Stability Tests: Accelerated aging at 40°C/75% RH shows thiourea oxidation to urea occurs after 4 weeks.
- Mitigation:
- Store under nitrogen at -20°C in amber vials .
- Add antioxidants (0.1% BHT) to DMSO stock solutions .
Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Melting Point | 210–212°C (CH₃OH) | |
| Solubility (DMSO) | 25 mg/mL | |
| LogP (Predicted) | 3.8 ± 0.2 (ChemAxon) | |
| UV λmax (MeOH) | 280 nm (ε = 1.2 × 10⁴ L/mol·cm) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
